molecular formula C20H19Cl2N3OS B14931401 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B14931401
M. Wt: 420.4 g/mol
InChI Key: IWGLPUOXYUHIEZ-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with dichlorobenzyl, phenoxyethyl, and prop-2-en-1-yl groups.

Preparation Methods

The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the substituent groups. Common reagents used in the synthesis include dichlorobenzyl chloride, phenoxyethyl bromide, and allyl bromide. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out under reflux conditions .

Chemical Reactions Analysis

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl or phenoxyethyl groups can be replaced by other nucleophiles.

    Addition: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux .

Scientific Research Applications

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. The dichlorobenzyl and phenoxyethyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The prop-2-en-1-yl group can participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituent groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19Cl2N3OS

Molecular Weight

420.4 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(1-phenoxyethyl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C20H19Cl2N3OS/c1-3-11-25-19(14(2)26-16-7-5-4-6-8-16)23-24-20(25)27-13-15-9-10-17(21)18(22)12-15/h3-10,12,14H,1,11,13H2,2H3

InChI Key

IWGLPUOXYUHIEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1CC=C)SCC2=CC(=C(C=C2)Cl)Cl)OC3=CC=CC=C3

Origin of Product

United States

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